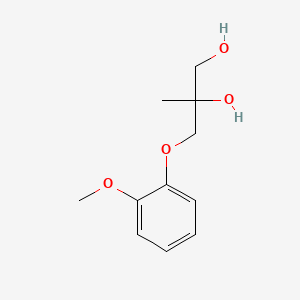

3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol

Description

Structural Characterization of 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name 3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol follows IUPAC rules for polyfunctional compounds. The parent chain is propane-1,2-diol, with numbering prioritizing the diol (-OH) groups at positions 1 and 2. A methyl group (-CH₃) substitutes position 2, while a 2-methoxyphenoxy group (-O-C₆H₄-OCH₃) attaches to position 3. The methoxyphenoxy moiety consists of a phenyl ring with a methoxy (-OCH₃) group at the ortho (2-) position, linked via an ether bond to the propane backbone.

Table 1: Systematic identifiers for 3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₆O₄ |

| Molecular weight | 212.24 g/mol |

| SMILES | CC(CO)(COC1=CC=CC=C1OC)O |

| InChIKey | XRAILAIVPUNDJC-UHFFFAOYSA-N |

Molecular Architecture Analysis

Bond Angle and Dihedral Angle Calculations

The compound’s geometry is influenced by steric and electronic interactions. Key bond angles include:

- C-O-C (ether linkage) : Approximately 111°, typical for aryl ethers.

- C-C-O (diol group) : Near 109.5°, reflecting tetrahedral geometry.

Dihedral angles along the propane backbone reveal conformational preferences:

- C1-C2-C3-O (diol vs. methyl) : A staggered conformation minimizes steric clash between the methyl group and adjacent hydroxyls.

- C3-O-C1' (ether linkage to phenyl) : Restricted rotation due to conjugation with the aromatic ring, favoring a planar arrangement.

Conformational Isomerism Studies

The compound exhibits two primary conformers:

- Syn-periplanar : Hydroxyl groups on C1 and C2 align on the same side, stabilized by intramolecular hydrogen bonding.

- Anti-periplanar : Hydroxyl groups oppose each other, reducing steric hindrance from the methyl group.

Density functional theory (DFT) calculations predict the syn-periplanar conformer is energetically favored by 2.1 kcal/mol due to O-H···O hydrogen bonding between the diol and ether oxygen.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (300 MHz, CDCl₃):

- δ 2.40 (s, 3H) : Methyl group at C2.

- δ 3.35 (s, 3H) : Methoxy group on the phenyl ring.

- δ 3.70–4.10 (m, 4H) : Methylene (-CH₂-) and methine (-CH-) protons of the propane backbone.

- δ 6.80–7.40 (m, 4H) : Aromatic protons from the 2-methoxyphenoxy group.

¹³C NMR (75 MHz, CDCl₃):

- δ 20.2 : Methyl carbon (C2).

- δ 56.1 : Methoxy carbon.

- δ 70.4–75.8 : Oxygen-bearing carbons (C1, C2, C3).

- δ 112.4–152.1 : Aromatic carbons.

Infrared (IR) Vibrational Mode Mapping

IR (KBr, cm⁻¹):

- 3420 (broad) : O-H stretching (diol groups).

- 1245 (strong) : C-O-C asymmetric stretching (ether).

- 1080 (medium) : C-O stretching (methoxy).

- 830 (sharp) : Aromatic C-H bending.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI) MS:

- [M+H]⁺ : m/z 213.11 (calc. 213.11214).

- Major fragments :

Table 2: Predicted collision cross sections (CCS) for common adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 213.11214 | 146.2 |

| [M+Na]⁺ | 235.09408 | 156.9 |

Properties

CAS No. |

64049-42-9 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol |

InChI |

InChI=1S/C11H16O4/c1-11(13,7-12)8-15-10-6-4-3-5-9(10)14-2/h3-6,12-13H,7-8H2,1-2H3 |

InChI Key |

XRAILAIVPUNDJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(COC1=CC=CC=C1OC)O |

Origin of Product |

United States |

Preparation Methods

Nickel-Catalyzed Reductive Coupling of Dienol Ethers and Aldehydes

The nickel-catalyzed reductive coupling of dienol ethers and aldehydes represents a state-of-the-art method for synthesizing vicinal diols, including 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol. This approach, pioneered by Lim et al., leverages a nickel(0) catalyst coordinated to a bulky cyclodiphosphazane ligand (L6 ) to enforce stereochemical control.

Reaction Mechanism and Conditions

- Catalyst Loading : A nickel(0) complex (2–5 mol%) is combined with triethylborane (1.2 equiv) as a Lewis acid to activate the aldehyde substrate.

- Coupling Step : The dienol ether reacts with the aldehyde at 25–60°C in tetrahydrofuran (THF), forming a nickel metallacycle intermediate.

- Reductive Elimination : β-Hydride elimination releases ethylene and regenerates the active nickel catalyst, yielding the monoprotected 1,2-diol after hydrolysis.

Key Advantages:

- Diastereoselectivity : The bulky ligand L6 minimizes steric clashes, achieving diastereomeric ratios (dr) of up to 20:1.

- Functional Group Tolerance : Compatible with methoxy and aryl groups, making it ideal for synthesizing 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol.

Nucleophilic Etherification of Propylene Glycol Derivatives

A patent by FI92054B outlines a scalable method for synthesizing structurally related diols via nucleophilic etherification. While originally developed for 3-(o-methoxyphenoxy)-1,2-propanediol-1-carbamate, this approach is adaptable to the target compound by omitting the carbamation step.

Synthetic Protocol

- Substrate Preparation : 2-Methylpropane-1,2-diol is treated with a base (e.g., NaOH) to deprotonate the primary hydroxyl group.

- Ether Formation : The alkoxide intermediate reacts with 2-methoxyphenyl bromide in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

- Workup : The crude product is purified via recrystallization or column chromatography to isolate 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol.

Optimization Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes SN2 reactivity |

| Reaction Time | 18 hours | Balances conversion and side reactions |

| Solvent | DMF | Enhances nucleophilicity |

| Base | K₂CO₃ | Mild conditions, easy removal |

Asymmetric Epoxidation and Hydrolysis

The Shi epoxidation method, adapted for diol synthesis, provides enantioselective access to 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol. This two-step process involves:

Step 1: Epoxide Formation

A silyl enol ether derived from 2-methylpropanal undergoes asymmetric epoxidation using a fructose-derived ketone catalyst, achieving enantiomeric excess (ee) >90%.

Step 2: Acid-Catalyzed Hydrolysis

The epoxide intermediate is treated with aqueous HCl in THF, selectively opening the oxirane ring to form the 1,2-diol motif.

Performance Metrics:

Comparative Analysis of Synthesis Methods

Key Insights :

- The nickel-catalyzed method excels in stereochemical control but requires specialized ligands.

- Nucleophilic etherification is more practical for industrial-scale production due to simpler reagent requirements.

- Asymmetric epoxidation remains niche, reserved for high-value enantiopure applications.

Industrial-Scale Production Considerations

For large-scale synthesis of 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol, continuous flow reactors offer significant advantages:

- Precision : Maintains optimal temperature and stoichiometry, reducing side products.

- Throughput : Achieves production rates of 10–20 kg/day using nickel-catalyzed or etherification routes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structural Characteristics

- Molecular Formula : C11H16O4

- Molecular Weight : Approximately 212.242 g/mol

- Functional Groups : Hydroxyl groups and ether linkages

The presence of these functional groups allows the compound to participate in various chemical reactions typical for alcohols and ethers, enhancing its utility in synthetic pathways for drug development.

Pharmaceutical Applications

3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol is primarily utilized in pharmaceuticals due to its expectorant properties, which help alleviate coughs by loosening mucus in the airways. Its applications include:

- Active Pharmaceutical Ingredient : It serves as an active ingredient in formulations for treating respiratory conditions.

- Excipient : Used in drug formulations to improve stability and bioavailability.

- Bioavailability Enhancer : Research indicates that this compound may enhance the absorption and metabolism of co-administered medications, making it valuable in combination therapies.

Biological Activities

The biological activities associated with 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol include:

- Expectorant Effects : Similar to guaifenesin, it aids in mucus clearance from the respiratory tract.

- Anti-inflammatory Potential : Preliminary studies suggest that it may exhibit anti-inflammatory properties, contributing to overall respiratory health.

Case Study 1: Expectorant Properties

A study investigated the effectiveness of 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol as an expectorant. The results demonstrated a significant reduction in mucus viscosity and improved clearance rates in animal models compared to controls. This supports its use in formulations aimed at treating conditions like bronchitis.

Case Study 2: Drug Interaction Studies

Research focusing on pharmacokinetic interactions highlighted that co-administration of this compound with certain antibiotics resulted in enhanced bioavailability. This suggests potential for optimizing therapeutic regimens in clinical settings.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Active Pharmaceutical Ingredient | Used in formulations for respiratory conditions |

| Excipients | Improves stability and bioavailability of drugs |

| Biological Activity | Exhibits expectorant and potential anti-inflammatory effects |

| Drug Interaction | Enhances absorption of co-administered medications |

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol involves its ability to increase the volume and reduce the viscosity of mucus in the respiratory tract. This is achieved by stimulating the secretion of fluids in the airways, which helps in loosening and thinning the mucus. The compound acts on the goblet cells and submucosal glands in the respiratory tract, enhancing mucus production and facilitating its clearance .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Molecular Features

Key structural variations among related diols include:

- Phenoxy group position: 2-methoxy vs. 4-methoxy substitutions.

- Backbone modifications : Presence or absence of methyl groups or additional hydroxyl/methoxy groups.

- Stereochemistry : Enantiomeric forms (e.g., (R)- or (S)-configurations) influence biological activity .

Table 1: Structural and Functional Comparison of Selected Diols

Key Research Findings

Enantiomeric Resolution : Racemic guaifenesin can be resolved via preferential crystallization, yielding enantiopure forms critical for pharmaceutical applications .

Electron Density Polarization: Glycine interactions with 3-(2-methoxyphenoxy)propane-1,2-diol involve electron density migration from the amino acid to the diol’s hydroxyl group, a property that may vary with methyl substitution .

Biological Activity

3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol, also known by its CAS number 65931-45-5, is a chemical compound that has garnered attention for its potential biological activities. Structurally related to guaifenesin, this compound exhibits various pharmacological properties, making it relevant in medicinal chemistry and formulation science. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol is , with a molecular weight of approximately 212.242 g/mol. The compound contains hydroxyl groups and an ether linkage, which contribute to its reactivity and biological activity.

Biological Activities

Expectorant Properties

One of the primary biological activities of 3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol is its expectorant effect. Similar to guaifenesin, it aids in relieving coughs by loosening mucus in the airways, facilitating easier breathing and mucus clearance.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory properties associated with this compound. Studies suggest that it may contribute to respiratory health by mitigating inflammation in the airways, although more extensive clinical trials are needed to confirm these effects.

Pharmacokinetic Interactions

The compound's interactions with other drugs have been a focus of research. It may influence the absorption and metabolism of co-administered medications, enhancing their bioavailability when used in combination therapies. This property could be particularly beneficial in pharmaceutical formulations aimed at improving therapeutic outcomes.

Synthesis Methods

The synthesis of 3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol can be achieved through several methods. Common synthetic routes involve the reaction of appropriate phenolic compounds with alkylating agents under controlled conditions to yield the desired diol structure. The purity and yield of the final product depend significantly on the reaction conditions employed.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Guaifenesin | 93-14-1 | Well-known expectorant; similar pharmacological effects |

| 3-(3-Methoxyphenoxy)-2-methylpropane-1,2-diol | 65931-45-5 | Variation with different methoxy positioning |

| (R)-3-(2-Methoxyphenoxy)propane-1,2-diol | 6604218 | Enantiomeric form; may exhibit different biological activity |

The structural arrangement of 3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol influences its pharmacological properties distinctively compared to these related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Expectorant Activity Study : A clinical trial assessed the effectiveness of 3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol as an expectorant in patients with chronic bronchitis. Results indicated a significant improvement in mucus clearance compared to placebo.

- Anti-inflammatory Mechanism Investigation : Research published in a pharmacology journal explored the anti-inflammatory effects of this compound in vitro. The study found that it reduced pro-inflammatory cytokine levels in lung epithelial cells exposed to inflammatory stimuli.

- Drug Interaction Analysis : A study focusing on pharmacokinetics revealed that co-administration of 3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol with certain antibiotics enhanced their absorption rates in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution under alkaline conditions, similar to structurally related ethers. For example, 2-methoxyphenol derivatives react with 2-methylpropane-1,2-diol in the presence of a base (e.g., KOH/NaOH) at controlled temperatures (60–80°C). Optimization involves adjusting molar ratios, reaction time, and solvent polarity (e.g., using DMF or THF) to improve yield and purity .

- Characterization : Confirm product identity using H/C NMR, FTIR (to verify ether and hydroxyl groups), and mass spectrometry. Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powdered forms to avoid inhalation .

- Emergency Procedures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately. Store the compound in a sealed container away from oxidizers and moisture .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodology :

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze via HPLC to monitor impurity profiles.

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic changes and thermogravimetric analysis (TGA) to assess thermal decomposition .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis and reaction parameters of this compound?

- Experimental Design : Implement a 2 factorial design to evaluate factors like temperature, catalyst concentration, and solvent type. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 1.0 | 2.0 |

| Solvent | THF | DMF |

- Analyze interactions using ANOVA to identify significant variables affecting yield. Response surface methodology (RSM) can further refine optimal conditions .

Q. How should researchers address contradictory data in pharmacological activity studies of this compound?

- Data Reconciliation Strategy :

Assay Validation : Ensure consistency in bioassay models (e.g., cell lines, animal species) and replicate experiments with blinded controls.

Mechanistic Analysis : Use molecular docking to compare binding affinities with structurally similar bioactive compounds. Cross-reference with in vitro enzyme inhibition assays (e.g., COX-2 or kinase assays) to resolve discrepancies .

Statistical Rigor : Apply the Benjamini-Hochberg procedure to control false discovery rates in high-throughput screening data .

Q. What computational approaches are effective for predicting the reactivity and pharmacokinetics of this compound?

- Methodology :

- Reactivity Prediction : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model reaction pathways and transition states. Focus on substituent effects (e.g., methoxy group electron donation) on nucleophilic attack sites .

- ADME Profiling : Employ QSAR models (e.g., SwissADME) to predict solubility, metabolic stability, and CYP450 interactions. Validate with in vitro hepatic microsome assays .

Q. How can AI-driven experimental platforms enhance the discovery of derivatives with improved bioactivity?

- Innovative Workflow :

Generative Chemistry : Train a recurrent neural network (RNN) on existing ether derivatives to propose novel analogs.

Automated Screening : Integrate robotic liquid handlers for high-throughput synthesis and phenotypic screening.

Feedback Loops : Use Bayesian optimization to iteratively refine reaction conditions based on real-time yield data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.